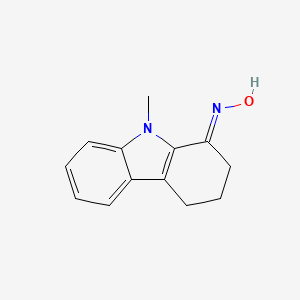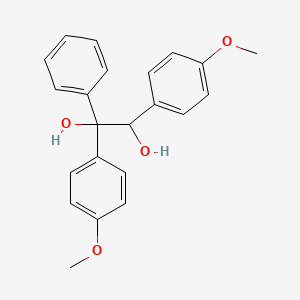
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(4-methoxyphenyl)-1,2-ethanediol , is a chemical compound with the molecular formula C₁₆H₁₈O₄. It consists of two aromatic rings connected by an ethane-1,2-diol (1,2-ethanediol) linker. The compound’s structure features two methoxy groups (–OCH₃) and one hydroxyl group (–OH) on each phenyl ring .
Vorbereitungsmethoden
Synthetic Routes:: 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1,2-dibromoethane with 4-methoxybenzaldehyde, followed by reduction with a suitable reducing agent (e.g., lithium aluminum hydride) to yield the desired diol.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Chemischer Reaktionen
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can undergo several chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or other functional groups.
Reduction: Reduction of the carbonyl groups can yield secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).
Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and Lewis acids for aromatic substitution.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol has promising applications:
Biomedical Research: Its inhibition of cell proliferation suggests potential as a therapeutic agent against breast and lung cancer.
Materials Science: The compound’s structure may inspire novel materials with desirable properties.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular pathways, possibly affecting cell cycle regulation or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol stands out due to its unique combination of aromatic rings and ethane-1,2-diol linker. Similar compounds include other bisphenols and aromatic diols.
Eigenschaften
CAS-Nummer |
5465-47-4 |
|---|---|
Molekularformel |
C22H22O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O4/c1-25-19-12-8-16(9-13-19)21(23)22(24,17-6-4-3-5-7-17)18-10-14-20(26-2)15-11-18/h3-15,21,23-24H,1-2H3 |
InChI-Schlüssel |
AZOAHVDSQGOIBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)

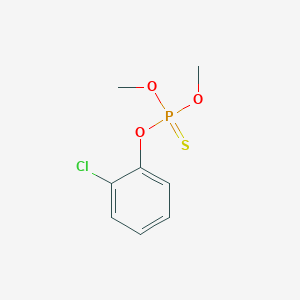


![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)
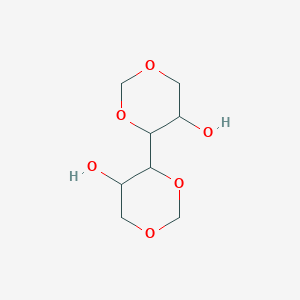
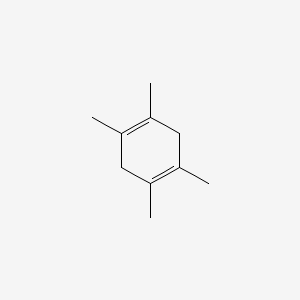
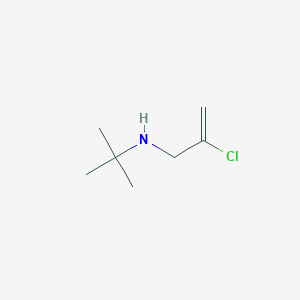
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)
